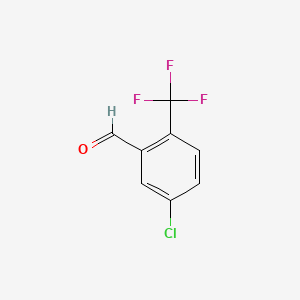

5-Chloro-2-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRLMVFONQYBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590679 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-07-0 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzaldehyde: A Keystone Building Block in Modern Synthesis

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, has proven to be a powerful modulator of a compound's physicochemical and biological properties. This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethyl)benzaldehyde (CAS No. 90381-07-0), a critical intermediate whose unique trifecta of reactive functional groups—an aldehyde, a chloro substituent, and a trifluoromethyl moiety—renders it an invaluable tool for researchers and drug development professionals. We will delve into its synthesis, explore the causality behind its reactivity, and detail its applications, grounded in field-proven insights and authoritative references.

Core Compound Profile & Physicochemical Properties

This compound is a substituted aromatic aldehyde that serves as a fundamental building block in multi-step organic syntheses.[1] Its identity is defined by the CAS Registry Number 90381-07-0.[2][3] The strategic placement of its substituents on the benzene ring dictates its chemical behavior and synthetic utility.

The trifluoromethyl group at the 2-position exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the adjacent aldehyde's carbonyl carbon. This enhancement makes the aldehyde highly susceptible to nucleophilic attack, a desirable trait for forming new carbon-carbon and carbon-heteroatom bonds.[4] The chlorine atom at the 5-position provides an additional, distinct reaction handle, enabling transformations such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90381-07-0 | [2][3] |

| Molecular Formula | C8H4ClF3O | [2][3] |

| Molecular Weight | 208.57 g/mol | [2][3] |

| Appearance | Colorless to clear oil/liquid | [2] |

| Boiling Point | 42-44 °C at 1.5 mmHg | [5] |

| Density | 1.435 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.488 | [5] |

| Synonyms | 2-Trifluoromethyl-5-chlorobenzaldehyde | [3] |

Synthesis and Manufacturing Pathways

The reliable and scalable synthesis of this compound is crucial for its application in larger-scale manufacturing. Two primary routes are commonly documented: the oxidation of a precursor alcohol and a multi-step route from an amino-substituted precursor.

Oxidation of (5-Chloro-2-trifluoromethylphenyl)methanol

This is a direct and efficient laboratory-scale method involving the oxidation of the corresponding benzyl alcohol. The choice of oxidizing agent is critical to ensure high conversion to the aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation due to its selectivity.

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Detailed Experimental Protocol: [2]

-

Dissolution: Dissolve (5-chloro-2-trifluoromethylphenyl)methanol (1.66 mmol, 347 mg) in dichloromethane (10 mL).

-

Oxidation: Add Pyridinium chlorochromate (PCC) (3.32 mmol, 717 mg) to the solution. The choice of a twofold excess of PCC ensures the complete conversion of the starting material.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (e.g., 20 mL) and continue stirring for 1 hour to precipitate the chromium byproducts.

-

Filtration & Concentration: Filter the mixture to remove insoluble materials and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with 10% ethyl acetate in hexane, to yield the final product as a colorless oil (285 mg, 82% yield).

Synthesis from 3-Amino-4-chlorobenzotrifluoride

An alternative, more complex route suitable for industrial-scale production starts from 3-Amino-4-chlorobenzotrifluoride. This pathway involves a Sandmeyer-type reaction followed by hydrolysis.

Sources

A Comprehensive Technical Guide to 5-Chloro-2-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-2-(trifluoromethyl)benzaldehyde (CAS No. 90381-07-0), a critical fluorinated building block in modern organic synthesis. The strategic placement of a chloro substituent and a trifluoromethyl group on the benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after by researchers in drug discovery and agrochemical development. This document details the compound's core molecular properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, explores its chemical reactivity, and discusses its applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Molecular & Physical Properties

This compound is a substituted aromatic aldehyde whose utility is defined by the interplay of its three functional components: the reactive aldehyde, the electron-withdrawing and metabolically stable trifluoromethyl group, and the chloro atom, which serves as a versatile synthetic handle. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 90381-07-0 | [1][2][3] |

| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |

| Molecular Weight | 208.57 g/mol | [1][2][3] |

| Appearance | Colorless oil | [3] |

| Synonyms | 5-Chloro-2-trifluoromethylbenzaldehyde | [2] |

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through the controlled oxidation of its corresponding primary alcohol, (5-chloro-2-trifluoromethylphenyl)methanol. This pathway is favored for its high yield and operational simplicity.

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is an exemplary reagent for this transformation. Adsorbed onto a solid support like silica gel or used in a non-polar solvent such as dichloromethane (DCM), PCC provides a selective and high-yielding route to the desired aldehyde. The reaction proceeds at room temperature, making it a practical and energy-efficient choice for laboratory-scale synthesis.

Caption: Workflow for the synthesis of this compound.

This protocol is adapted from established laboratory procedures and provides a reliable method for obtaining the title compound with high purity.[3]

Materials:

-

(5-chloro-2-trifluoromethylphenyl)methanol (1.00 eq)

-

Pyridinium chlorochromate (PCC) (2.00 eq)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (5-chloro-2-trifluoromethylphenyl)methanol (e.g., 347 mg, 1.66 mmol) in anhydrous dichloromethane (10 mL).

-

Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion (e.g., 717 mg, 3.32 mmol). The reaction mixture will turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and continue stirring for an additional hour. This helps precipitate the chromium byproducts.

-

Filtration: Filter the suspension through a short plug of silica gel or Celite® to remove insoluble impurities. Rinse the filter cake with additional diethyl ether.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via silica gel column chromatography. Elute with a mixture of 10% ethyl acetate in hexane. The product is typically non-polar and will elute relatively quickly.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless oil (e.g., 285 mg, 82% yield).[3]

Spectroscopic Characterization

Structural confirmation is paramount for ensuring the integrity of the synthesized material. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of the molecule.

-

¹H NMR (400 MHz, Methanol-d₄) δ (ppm): 10.33 (s, 1H, -CHO), 7.90 (s, 1H, Ar-H), 7.69 (d, J = 8.4 Hz, 1H, Ar-H), 7.54 (d, J = 8.4 Hz, 1H, Ar-H).[3]

Interpretation:

-

The singlet at 10.33 ppm is characteristic of the aldehyde proton, confirming the successful oxidation.

-

The three distinct signals in the aromatic region (7.5-8.0 ppm) correspond to the three protons on the substituted benzene ring, and their splitting patterns are consistent with the 1,2,4-substitution pattern.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is derived from the distinct reactivity of its functional groups, making it a valuable intermediate.

Caption: Map of reactive sites on this compound.

-

Aldehyde Functionality: As a primary electrophilic site, the aldehyde group readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig reactions, reductive aminations, and condensations (e.g., Claisen-Schmidt).

-

Trifluoromethyl Group: The -CF₃ group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

-

Chloro Substituent: The chlorine atom provides an additional, orthogonal site for chemical modification. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen substituents.

Applications in Research and Development

The unique combination of functional groups makes this compound a valuable precursor in multiple high-value R&D sectors.

-

Pharmaceutical Synthesis: This intermediate is a key building block for active pharmaceutical ingredients (APIs). The trifluoromethyl group is a well-established bioisostere for other groups and is frequently incorporated into drug candidates to enhance their pharmacological profiles, leading to improved efficacy and bioavailability.

-

Agrochemical Development: Similar to its role in pharmaceuticals, the compound serves as a precursor for advanced agrochemicals such as potent herbicides and fungicides.[5] The trifluoromethyl moiety often contributes to the enhanced biological activity of these agents.[5]

-

Complex Molecule Synthesis: It is used as a reactant in multicomponent reactions to build complex heterocyclic scaffolds. For instance, it has been employed in the synthesis of imidazoquinolinoacridinone derivatives, a class of compounds with potential biological activities.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[2]

| Hazard Category | GHS Hazard Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 |

| Skin Sensitization | H317: May cause an allergic skin reaction | P280 |

| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All manipulations should be performed in a well-ventilated chemical fume hood.[2][7]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[2]

References

-

Title: Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde Source: PrepChem.com URL: [Link]

-

Title: Material Safety Data Sheet - this compound Source: Capot Chemical URL: [Link]

-

Title: 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis Source: Angene URL: [Link]

-

Title: The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde | C8H3ClF4O Source: PubChem URL: [Link]

-

Title: SAFETY DATA SHEET - 3-(Trifluoromethyl)benzaldehyde Source: Thermo Fisher Scientific URL: [Link]

-

Title: 2-Chloro-5-(trifluoromethyl)benzaldehyde, 98% Source: Scientific Laboratory Supplies URL: [Link]

Sources

- 1. This compound | 90381-07-0 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-(trifluoromethyl)benzaldehyde, a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on its molecular structure, physicochemical characteristics, spectral signature, and safe handling protocols. By grounding this information in established experimental procedures and authoritative data, this guide serves as an essential resource for leveraging this versatile intermediate in the development of novel pharmaceuticals and agrochemicals.

Introduction and Synthetic Relevance

This compound (CAS No. 90381-07-0) is a substituted aromatic aldehyde that has garnered significant interest in synthetic chemistry.[1][2][3] Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing trifluoromethyl (-CF3) group and the chloro (-Cl) atom. The -CF3 group, in particular, enhances the reactivity of the aldehyde and can improve the metabolic stability and lipophilicity of derivative compounds, making it a valuable moiety in drug design.[4] This compound serves as a critical precursor for creating more complex molecular architectures, finding application in the synthesis of novel therapeutic agents and advanced agrochemicals.[4] Its structural rigidity and defined substitution pattern provide a reliable scaffold for building target molecules with specific biological activities.

Molecular Structure and Chemical Identifiers

The structural arrangement of this compound is fundamental to its chemical behavior. The aldehyde group is positioned ortho to the bulky and strongly electron-withdrawing trifluoromethyl group, while the chloro group is situated at the meta position relative to the aldehyde. This specific orientation dictates its reactivity in various chemical transformations.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 90381-07-0 | [1][2][3] |

| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |

| Molecular Weight | 208.57 g/mol | [1][2][3] |

| Appearance | Colorless oil or liquid | [1][5] |

| Boiling Point | 82-86°C | [5] |

| Density | ~1.423 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.4880 |[5] |

Physicochemical and Spectral Characterization

The precise identification and purity assessment of this compound rely on a combination of physical measurements and spectroscopic analysis.

3.1. Physical State and Solubility The compound exists as a colorless oil or liquid at room temperature.[1][5] Synthesis protocols indicate its solubility in common organic solvents such as dichloromethane, diethyl ether, and mixtures of ethyl acetate and hexane, which is typical for a molecule of its polarity and structure.[1]

3.2. Spectroscopic Profile Spectroscopic methods are indispensable for confirming the structural integrity of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly characteristic. A singlet corresponding to the aldehyde proton (CHO) is expected at a downfield chemical shift, typically around δ 10.33 ppm.[1] The aromatic region should display signals for the three protons on the benzene ring, with splitting patterns dictated by their coupling relationships.[1] For instance, a reported spectrum in methanol-d4 shows signals at δ 7.90 (s, 1H), 7.69 (d, 1H), and 7.54 (d, 1H).[1]

-

¹³C NMR: The carbon spectrum will show distinct signals for the eight carbon atoms, including the carbonyl carbon of the aldehyde group (typically δ > 180 ppm), the carbons of the aromatic ring, and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the -CF3 group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include a strong C=O stretching band for the aldehyde carbonyl group (typically ~1700 cm⁻¹) and aromatic C-H stretching bands.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Experimental Protocol: Quality Control via ¹H NMR Spectroscopy

Verifying the identity and purity of this compound is a critical first step in any synthetic workflow. ¹H NMR spectroscopy is the primary method for this validation.

Objective: To acquire a high-resolution ¹H NMR spectrum to confirm the structure and assess the purity of a supplied sample.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The mass is recorded to understand the concentration, although for simple identity confirmation, this is less critical.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d4 (MeOD-d4), using a glass pipette.[1] The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

-

Cap the NMR tube securely and gently invert it several times to ensure the sample dissolves completely, forming a homogenous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge. This step is vital for creating a homogeneous magnetic field (B₀) across the sample.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. The lock system compensates for any magnetic field drift over time, ensuring spectral stability.

-

Shim the magnetic field. This process involves adjusting the currents in the shim coils to optimize the homogeneity of the B₀ field, resulting in sharp, symmetrical peaks and higher resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse angle, 2-5 second relaxation delay, 16-64 scans). The number of scans is increased for dilute samples to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks to determine the relative ratios of protons in the molecule. The aldehyde, and the three aromatic protons should integrate to a 1:1:1:1 ratio.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that the observed spectrum matches the known structure of this compound.[1]

-

Caption: Workflow for structural verification via ¹H NMR spectroscopy.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as a hazardous substance. It is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[2] The signal word associated with it is "Warning".[2]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][6]

-

Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2][6] If on skin, wash with plenty of soap and water.[6] If swallowed or if irritation persists, seek medical attention.

-

-

Storage Conditions:

Conclusion

This compound is a well-characterized chemical intermediate with a distinct set of physical and spectral properties. Its identity, purity, and reactivity are readily verifiable through standard analytical techniques, most notably NMR spectroscopy. A thorough understanding of its properties, combined with adherence to strict safety and handling protocols, enables researchers to effectively and safely utilize this compound as a foundational element in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

References

-

Material Safety Data Sheet - this compound. Capot Chemical. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com. [Link]

-

SAFETY DATA SHEET - o-(Trifluoromethyl)benzaldehyde. Fisher Scientific. [Link]

-

5-Chloro-2-hydroxy-3-(trifluoromethyl)benzaldehyde. PubChem. [Link]

-

2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. SynZeal. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

CAS NO. 117752-05-3 | 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. Arctom. [Link]

-

2-Chloro-5-(trifluoromethyl)benzaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

2-Chloro-5-(trifluoromethyl)benzaldehyde, 98%. Scientific Laboratory Supplies. [Link]

-

Benzaldehyde, 5-chloro-2-hydroxy-. NIST WebBook. [Link]

-

Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. ACS Publications. [Link]

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST WebBook. [Link]

-

Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook. [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound | 90381-07-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 90381-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

5-Chloro-2-(trifluoromethyl)benzaldehyde solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)benzaldehyde in Common Laboratory Solvents

Authored by a Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde that serves as a critical building block in the synthesis of various chemical entities, particularly in the realms of pharmaceuticals and agrochemicals. Its chemical structure, characterized by a trifluoromethyl group and a chlorine atom on the benzaldehyde core, imparts unique electronic and steric properties that are leveraged in the design of novel molecules. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity, making this compound a valuable intermediate in drug discovery programs.

Understanding the solubility of this compound in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of its theoretical solubility profile, a detailed experimental protocol for its quantitative determination, and guidance on data interpretation and presentation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 90381-07-0 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O | |

| Molecular Weight | 208.56 g/mol | |

| Physical Form | Liquid | [3] |

| Boiling Point | 82-86 °C | [3] |

| Density | ~1.423 - 1.435 g/mL at 25 °C | [3] |

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound contains both polar and nonpolar moieties, leading to a nuanced solubility profile.

-

Nonpolar Characteristics : The benzene ring and the highly lipophilic trifluoromethyl (-CF₃) group contribute to the nonpolar character of the molecule. This suggests a predisposition for solubility in nonpolar solvents where van der Waals forces are the predominant intermolecular interactions.[4]

-

Polar Characteristics : The aldehyde (-CHO) group and the chlorine atom introduce polarity through dipole-dipole interactions. The aldehyde group can also act as a hydrogen bond acceptor. These features suggest some affinity for polar solvents.

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility : Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and nonpolar aromatic solvents (e.g., toluene) that can effectively solvate the molecule through a combination of dipole-dipole and van der Waals interactions.

-

Moderate Solubility : Expected in polar protic solvents (e.g., methanol, ethanol). While the aldehyde can accept hydrogen bonds, the lack of a hydrogen bond donor group on the molecule and the large nonpolar surface area may limit solubility compared to more polar solutes.

-

Low to Negligible Solubility : Expected in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane. The molecule's overall lipophilicity would likely make it immiscible with water, while the polarity introduced by the aldehyde and chlorine may be sufficient to reduce solubility in very nonpolar alkanes.

Experimental Determination of Solubility

For precise applications in research and development, theoretical predictions must be substantiated by empirical data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]

Detailed Step-by-Step Protocol

This protocol provides a robust framework for the quantitative determination of the solubility of this compound.

-

Preparation of Saturated Solution :

-

To a series of glass vials, add a known volume (e.g., 2 mL) of the desired laboratory solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved compound at the end of the equilibration period is crucial to ensure that the solution is saturated.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stir plate in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]

-

-

Separation of Undissolved Solute :

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation followed by filtration is recommended.[4]

-

Centrifuge the vials to pellet the excess solute.

-

Carefully draw off the supernatant and filter it through a chemically inert syringe filter (e.g., a 0.45 µm PTFE filter) into a clean vial. This step ensures that no particulate matter is carried over into the analytical sample.

-

-

Quantification :

-

The concentration of the dissolved this compound in the clear filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[4]

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the samples by HPLC and determine the concentration based on the calibration curve.

-

-

Data Reporting :

-

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.

-

Data Presentation

The results of the solubility studies should be compiled into a clear and concise format to allow for easy comparison across different solvents.

Table for Recording Experimental Solubility Data:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Dichloromethane | Polar Aprotic | 25 | ||

| Diethyl Ether | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Hexane | Nonpolar | 25 |

Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices. Based on available safety data, this compound may cause skin, eye, and respiratory irritation.[6][7]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[7]

Conclusion

References

-

LookChem. This compound Property. [Link]

-

ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

Capot Chemical. Material Safety Data Sheet: this compound. [Link]

-

Capot Chemical. Material safety data sheet - this compound. [Link]

Sources

- 1. This compound | 90381-07-0 [chemicalbook.com]

- 2. This compound | 90381-07-0 [chemicalbook.com]

- 3. 90381-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-5-(trifluoromethyl)benzaldehyde 98 82386-89-8 [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

spectroscopic data for 5-Chloro-2-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive analysis of the , a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the causality behind experimental observations and provides a framework for the structural elucidation and quality control of this important chemical entity.

The Molecular Blueprint: Structure and Electronic Effects

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The molecule incorporates an aldehyde group (-CHO), a trifluoromethyl group (-CF₃), and a chlorine atom (-Cl). All three are electron-withdrawing groups, which significantly influence the electronic environment of the aromatic ring and, consequently, the resulting spectral data. Understanding this electronic architecture is fundamental to interpreting the data that follows.

Figure 1: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.[1][2] The deshielding effects of the substituents in this compound result in a spectrum where signals are spread over a predictable range, allowing for unambiguous assignment.[3][4]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[1]

-

Data Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., on a 400 MHz spectrometer). A 30° or 45° pulse angle with a relaxation delay of 1-5 seconds is typical.[1] Generally, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative proton ratios.[1]

¹H NMR Data Summary

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1 | ~10.33 | Singlet (s) | - | 1H | CHO |

| 2 | ~7.90 | Doublet (d) | ~2.3 Hz | 1H | H-6 |

| 3 | ~7.69 | Doublet of Doublets (dd) | ~8.4, 2.3 Hz | 1H | H-4 |

| 4 | ~7.54 | Doublet (d) | ~8.4 Hz | 1H | H-3 |

Note: Data is based on a spectrum acquired in Methanol-d4[5]. Shifts may vary slightly in other solvents like CDCl₃.

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H-CHO): The most downfield signal at ~10.33 ppm is characteristic of an aldehyde proton.[6] Its position is a direct consequence of the powerful deshielding effect of the adjacent carbonyl group and the aromatic ring current. It appears as a singlet because it has no adjacent protons within three bonds to couple with.

-

Aromatic Protons (H-3, H-4, H-6): The protons on the aromatic ring appear in the typical range of 7.0-8.5 ppm.[2][4] Their specific shifts and splitting patterns are dictated by their positions relative to the substituents and each other.

-

H-6: This proton is ortho to the chlorine atom and meta to the aldehyde group. It appears as a doublet due to coupling with H-4 (a small meta-coupling, J ≈ 2.3 Hz).

-

H-4: This proton is ortho to the chlorine atom and meta to the trifluoromethyl group. It experiences coupling from both H-3 (ortho-coupling, J ≈ 8.4 Hz) and H-6 (meta-coupling, J ≈ 2.3 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the trifluoromethyl group and meta to the aldehyde. It appears as a doublet due to its strong ortho-coupling with H-4 (J ≈ 8.4 Hz).

-

Figure 2: ¹H-¹H coupling relationships in the aromatic region.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for structural verification.[7]

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, but with different acquisition parameters. A wider spectral width is used, and more scans are typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

¹³C NMR Data Summary (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~188-191 | C=O (Aldehyde) | Carbonyl carbons are highly deshielded. |

| ~138-142 | C-Cl | Halogen substitution deshields the attached carbon. |

| ~134-137 | C-CHO | Quaternary carbon attached to the aldehyde. |

| ~130-133 | CH (Ar) | Aromatic CH carbons. |

| ~128-131 | CH (Ar) | Aromatic CH carbons. |

| ~125-128 | CH (Ar) | Aromatic CH carbons. |

| ~125-130 (quartet) | C-CF₃ | Quaternary carbon attached to CF₃, split by fluorine. |

| ~120-124 (quartet) | CF₃ | Trifluoromethyl carbon, split by fluorine with a large J(C-F). |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal, typically appearing around 190 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-Cl, C-CHO, C-CF₃) will be deshielded and appear further downfield than the CH carbons. The C-CF₃ signal is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J(C-F)).

-

Trifluoromethyl Carbon: The CF₃ carbon itself will also be a quartet with a very large one-bond C-F coupling constant (¹J(C-F) > 270 Hz).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Experimental Protocol: FTIR-ATR

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Figure 3: Workflow for the interpretation of an FTIR spectrum.

FTIR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050-3100 | Medium-Weak | C-H Stretch | Aromatic |

| ~2820 & ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1705-1720 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |

| ~1550-1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1300-1350 | Strong | C-F Stretch (asymmetric) | Trifluoromethyl |

| ~1100-1150 | Strong | C-F Stretch (symmetric) | Trifluoromethyl |

| ~700-800 | Strong | C-Cl Stretch | Aryl Halide |

Note: Frequencies are based on typical values for substituted benzaldehydes[11] and compounds containing trifluoromethyl groups.[12]

Interpretation of the FTIR Spectrum

The FTIR spectrum provides clear, confirmatory evidence for the key functional groups:

-

Aldehyde Group: The most diagnostic peak is the intense, sharp C=O stretch around 1710 cm⁻¹. This is complemented by the two weaker, but highly characteristic, C-H stretching bands (a Fermi doublet) appearing at ~2820 cm⁻¹ and ~2720 cm⁻¹. The presence of this doublet is a definitive marker for an aldehyde.[11][13]

-

Trifluoromethyl Group: The C-F bonds give rise to very strong and intense absorption bands in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the fingerprint region of the spectrum.

-

Aromatic Ring: The presence of the benzene ring is confirmed by the weak aromatic C-H stretches above 3000 cm⁻¹ and the medium-intensity C=C stretching absorptions between 1600 and 1500 cm⁻¹.

-

Chloro Group: The C-Cl stretch appears as a strong band in the lower frequency region of the spectrum, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis. For this compound, Electron Ionization (EI) is a common method.

Experimental Protocol: EI-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometry Data Summary

| m/z Value | Relative Intensity | Proposed Fragment Ion | Identity of Lost Neutral |

| 208/210 | High | [C₈H₄ClF₃O]⁺• | Molecular Ion (M⁺•) |

| 207/209 | High | [C₈H₃ClF₃O]⁺ | H• |

| 179/181 | Medium | [C₈H₄F₃O]⁺ | Cl• |

| 180/182 | Low | [C₇H₄ClF₃]⁺ | CO |

| 145 | Medium | [C₇H₄F₃]⁺ | CO, Cl• |

| 75 | Low | [C₆H₃]⁺ | CF₃, Cl•, CO |

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 208. A crucial feature is the presence of an M+2 peak at m/z 210 with an intensity approximately one-third that of the M⁺ peak. This 3:1 isotopic pattern is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

[M-H]⁺ Fragment (m/z 207/209): A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a highly stable acylium cation. This is often a prominent peak in the spectrum.[14]

-

[M-CO]⁺ Fragment (m/z 180/182): Loss of a neutral carbon monoxide molecule from the acylium ion is another characteristic pathway, leading to the formation of a substituted phenyl cation.[15][16]

-

[M-Cl]⁺ Fragment (m/z 179): The loss of a chlorine radical can also occur, leading to a fragment at m/z 179.

Figure 4: Primary fragmentation pathways for this compound.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a self-validating system for the unequivocal identification and structural confirmation of this compound. ¹H NMR elucidates the precise proton environment and connectivity, FTIR confirms the presence of all key functional groups, and Mass Spectrometry provides the molecular weight and characteristic fragmentation patterns, including the critical chlorine isotopic signature. This multi-technique approach is indispensable for ensuring the quality, purity, and identity of this compound in any research, development, or manufacturing setting.

References

-

Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Available from: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde. Available from: [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Wiley SpectraBase. (2026). 2-Chloro-5-(trifluoromethyl)benzaldehyde. Available from: [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Available from: [Link]

-

Hans Reich, University of Wisconsin. Organic Chemistry Data: 13C NMR Chemical Shifts. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzaldehyde. Available from: [Link]

-

Journal of the Chemical Society. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Available from: [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 14. whitman.edu [whitman.edu]

- 15. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. scribd.com [scribd.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-2-(trifluoromethyl)benzaldehyde, a valuable substituted benzaldehyde intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into the rationale behind chemical shifts, coupling constants, and signal multiplicities, grounding the analysis in the fundamental principles of substituent effects. Furthermore, this document outlines a robust, self-validating protocol for the acquisition of high-quality NMR data, ensuring reproducibility and accuracy in your own laboratory settings.

Introduction: The Molecule and the Method

This compound (C₈H₄ClF₃O) is an aromatic aldehyde featuring a trifluoromethyl group ortho to the aldehyde and a chlorine atom in the meta position. This specific arrangement of powerfully electron-withdrawing groups makes it a unique building block. The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates, while the chloro and aldehyde functionalities provide versatile handles for further chemical modification.

Accurate structural verification of such molecules is paramount. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, offers an unparalleled, non-destructive view into the molecular architecture, confirming identity, purity, and isomeric integrity.

Structural and Electronic Landscape

To interpret the NMR spectra of this compound, one must first understand the electronic influence of its functional groups on the benzene ring.

-

Aldehyde (-CHO): This group is strongly electron-withdrawing through both resonance and induction. It significantly deshields the ortho and para positions and is characterized by a highly deshielded proton and carbon signal.

-

Trifluoromethyl (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ substituent strongly deshields the entire aromatic system through a potent inductive effect.

-

Chlorine (-Cl): The chlorine atom exerts a net electron-withdrawing effect through induction, but also a weaker electron-donating effect through resonance.

The combination of these substituents creates a highly electron-deficient aromatic ring, leading to a general downfield shift for all aromatic proton and carbon signals compared to unsubstituted benzaldehyde.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides direct information on the number, environment, and connectivity of protons in the molecule.

Experimental Data

Reported ¹H NMR data for this compound in methanol-d₄ is as follows.[1]

| Signal Assignment | Chemical Shift (δ), ppm | Multiplicity | Coupling Constant (J), Hz | Integration |

| Aldehyde-H | 10.33 | Singlet (s) | - | 1H |

| H-6 | 7.90 | Singlet (s) | - | 1H |

| H-3 | 7.69 | Doublet (d) | 8.4 | 1H |

| H-4 | 7.54 | Doublet (d) | 8.4 | 1H |

Signal-by-Signal Interpretation

-

δ 10.33 (s, 1H): This downfield signal is characteristic of an aldehyde proton . Its singlet multiplicity confirms it has no adjacent proton neighbors. The strong deshielding is a direct result of the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl double bond.

-

Aromatic Region (δ 7.5-8.0 ppm): The three aromatic protons are all located in the downfield region, consistent with the electron-deficient nature of the ring.

-

δ 7.90 (s, 1H, assigned to H-6): This proton is ortho to the highly deshielding aldehyde group, justifying its position as the most downfield of the aromatic signals. While reported as a singlet, it is theoretically expected to be a narrow doublet due to a small meta-coupling (⁴J) with H-4 (typically 2-3 Hz). At the resolution of the reported spectrum, this small splitting may not be resolved, causing it to appear as a singlet or a broadened singlet.

-

δ 7.69 (d, J=8.4 Hz, assigned to H-3): This proton is ortho to the powerful electron-withdrawing -CF₃ group and meta to the -CHO and -Cl groups. It exhibits a doublet splitting pattern due to its coupling with the adjacent H-4. The coupling constant of 8.4 Hz is a typical value for ortho-coupling between aromatic protons.

-

δ 7.54 (d, J=8.4 Hz, assigned to H-4): This proton is ortho to the chlorine atom and coupled to H-3, giving rise to a doublet with the same 8.4 Hz coupling constant. It is the most upfield of the aromatic protons, being furthest from the strongest withdrawing groups in the ortho and para positions. It should theoretically be a doublet of doublets due to additional meta-coupling with H-6, but this fine splitting is often not resolved.

-

Analysis of the ¹³C NMR Spectrum

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Shift (δ), ppm | Expected Multiplicity (¹⁹F coupled) | Rationale for Chemical Shift and Multiplicity |

| C=O | ~188 | Singlet (s) | Typical aldehyde carbonyl, highly deshielded.[4] |

| C-5 (ipso-Cl) | ~139 | Singlet (s) | Deshielded by attached electronegative Cl. |

| C-1 (ipso-CHO) | ~135 | Singlet (s) | Deshielded by aldehyde group. |

| C-3 | ~133 | Doublet (d, ³JCF ≈ 4-6 Hz) | Deshielded by proximity to -CF₃ and -Cl. |

| C-6 | ~131 | Singlet (s) | Deshielded by ortho aldehyde group. |

| C-2 (ipso-CF₃) | ~129 | Quartet (q, ²JCF ≈ 30-40 Hz) | Strong C-F coupling through two bonds. |

| C-4 | ~128 | Doublet (d, ⁴JCF ≈ 1-2 Hz) | Least deshielded aromatic carbon. |

| -CF₃ | ~122 | Quartet (q, ¹JCF ≈ 272 Hz) | Very large one-bond C-F coupling. |

Key Predictive Insights

-

Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically appearing around 185-195 ppm, a diagnostic peak for this functional group.[4]

-

Fluorine Coupling: A key feature will be the C-F coupling. The carbon of the -CF₃ group will appear as a quartet with a very large coupling constant (¹JCF > 250 Hz). The carbon atom directly attached to the -CF₃ group (C-2 ) will also be a quartet, but with a much smaller two-bond coupling constant (²JCF ≈ 30-40 Hz). The surrounding carbons (C-3 and C-4) may also show smaller doublet splittings from three- and four-bond couplings.[5]

-

Ipso-Carbons: The carbons directly attached to substituents (C-1, C-2, C-5) will have their chemical shifts significantly influenced by those substituents and will typically have lower intensities due to the absence of an attached proton and longer relaxation times.

A Self-Validating Experimental Protocol

To ensure the acquisition of high-fidelity, trustworthy NMR data, the following detailed protocol is recommended.

Workflow Diagram

Figure 2: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Select an appropriate deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or Methanol-d₄) that fully dissolves the compound and whose residual peaks do not overlap with analyte signals.

-

Add the solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved and homogenous before insertion into the spectrometer.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for better signal dispersion and resolution.

-

Insert the sample and lock onto the deuterium signal of the solvent.

-

Tune the probe for the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Pulse Width: Use a calibrated 90° pulse.

-

Relaxation Delay (d1): Set to at least 2 seconds to allow for adequate relaxation of protons.

-

Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Acquire with broadband proton decoupling to ensure all carbon signals appear as singlets (unless coupled to other nuclei like ¹⁹F).

-

Spectral Width: Set to cover a range of approximately 0 to 220 ppm.

-

Pulse Width: Use a calibrated 30-45° pulse to shorten the required relaxation delay.

-

Relaxation Delay (d1): 2 seconds is a standard starting point.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 512 to 2048 scans, depending on the sample concentration and spectrometer sensitivity.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if necessary.

-

Perform a Fourier transform.

-

Carefully phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, perform integration to determine the relative ratios of the different protons.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect the molecule's unique electronic structure. The powerful deshielding effects of the aldehyde and trifluoromethyl groups result in a downfield-shifted spectrum with distinct and predictable patterns. The ¹H spectrum is characterized by a low-field aldehyde singlet and three aromatic protons with resolvable ortho-coupling. The ¹³C spectrum is distinguished by a highly deshielded carbonyl carbon and characteristic quartet splittings arising from C-F coupling. By following the rigorous experimental protocol outlined, researchers can reliably obtain and interpret these spectra for unambiguous structural confirmation and purity assessment, ensuring the integrity of their scientific endeavors.

References

-

Patterson-Elenbaum, M. E., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]

-

Supporting Information for an article in Chem. Commun., 2014, 50, 2330–2333. (2014). Royal Society of Chemistry. Available at: [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives... Royal Society of Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved January 7, 2026, from [Link]

-

Supporting Information for an article by Song, Q., et al. (n.d.). Royal Society of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

mass spectrometry analysis of 5-Chloro-2-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-2-(trifluoromethyl)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its precise chemical structure, containing an aldehyde, a chlorine atom, and a trifluoromethyl group, presents a unique analytical challenge and a distinct mass spectrometric fingerprint. This guide provides a comprehensive, in-depth exploration of the mass spectrometry (MS) analysis of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the rationale behind method selection, detailing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, with a focus on interpreting the characteristic isotopic patterns and fragmentation pathways that define this molecule.

Introduction: The Analytical Significance of a Multifunctional Building Block

The utility of this compound in organic synthesis stems from the reactivity of its constituent functional groups. The aldehyde allows for a wide range of transformations (e.g., reductive amination, Wittig reactions, aldol condensations), while the chloro and trifluoromethyl substituents modulate the electronic properties and lipophilicity of the resulting molecules, often enhancing biological activity.

Accurate and reliable analytical characterization is therefore paramount for ensuring purity, monitoring reaction progress, and identifying byproducts. Mass spectrometry serves as a cornerstone technique, providing unambiguous molecular weight determination and structural elucidation through controlled fragmentation. The presence of both chlorine and a trifluoromethyl group creates a highly specific mass spectral signature that, when properly understood, can be leveraged for confident identification even in complex matrices.

Core Principles: Decoding the Mass Spectral Signature

Before selecting an analytical approach, it is crucial to understand the inherent mass spectrometric properties of the target molecule.

-

Molecular Formula: C₈H₄ClF₃O

-

Monoisotopic Molecular Weight: 207.988 Da (using ³⁵Cl) and 209.985 Da (using ³⁷Cl). For nominal mass instruments, this corresponds to m/z 208 and 210.

The Chlorine Isotopic Pattern: A Definitive Marker

A hallmark of any chlorine-containing compound in mass spectrometry is its distinctive isotopic pattern. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1][2] This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[3][4][5] The presence of this M/M+2 pattern is a primary and highly reliable indicator for the incorporation of a single chlorine atom in the molecule or its fragments.

The Trifluoromethyl Group: Directing Fragmentation

The CF₃ group is a strong electron-withdrawing group that influences the stability of the aromatic ring and adjacent bonds. Its presence often leads to characteristic fragmentation patterns, including the loss of the CF₃ radical or rearrangements involving fluorine atoms.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Analytical Modality

Given its volatility, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most direct and robust method for the analysis of this compound. Electron Impact (EI) is the preferred ionization technique as it provides reproducible, library-searchable spectra rich with structural information.

Rationale for GC-EI-MS

The choice of GC-EI-MS is predicated on several factors:

-

Volatility: The compound's boiling point allows it to be readily vaporized without decomposition, a prerequisite for GC analysis.[7]

-

Chromatographic Separation: GC provides excellent separation of the analyte from solvents, starting materials, and non-volatile impurities.

-

Structural Elucidation: "Hard" ionization by EI (typically at 70 eV) imparts significant energy into the molecule, inducing predictable and informative fragmentation that is essential for confirming the structure.[8][9]

Predicted Fragmentation Pathway under Electron Impact

The EI mass spectrum is anticipated to be complex, showing several key fragmentation routes originating from the molecular ion (M⁺•). The primary cleavages are directed by the functional groups.

Caption: Predicted EI fragmentation of this compound.

Key Spectral Features and Interpretation

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Interpretation |

| 208 / 210 | [C₈H₄ClF₃O]⁺• | Molecular Ion (M⁺•) . The presence of the 3:1 isotopic pattern is the first confirmation of a chlorine-containing compound. |

| 207 / 209 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes, resulting in a stable acylium ion.[10] |

| 179 / 181 | [M-CHO]⁺ ([C₇H₃ClF₃]⁺) | Loss of the formyl radical (•CHO), another characteristic fragmentation of benzaldehydes, leaving the substituted phenyl cation.[10] |

| 173 | [M-Cl]⁺ ([C₈H₄F₃O]⁺) | Loss of the chlorine radical. This fragment will appear as a single peak, lacking the isotopic pattern, providing further evidence for the structure. |

| 139 / 141 | [M-CF₃]⁺ ([C₇H₄ClO]⁺) | Loss of the trifluoromethyl radical. The resulting fragment retains the chlorine atom and will exhibit the 3:1 isotopic pattern. |

| 111 / 113 | [C₆H₄Cl]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CF₃]⁺ fragment. This chlorophenyl cation is a common and stable fragment in related structures. |

Experimental Protocol: GC-EI-MS

-

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound standard or sample.

-

Dissolve in 1.0 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex until fully dissolved. If necessary, perform serial dilutions to achieve a final concentration of ~10-100 µg/mL. The optimal concentration prevents detector saturation while ensuring a strong signal.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole.

-

GC Column: A non-polar or mid-polar column is ideal. A DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a robust choice.

-

Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Inlet Temperature: 250 °C to ensure rapid volatilization.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

-

-

Data Analysis:

-

Identify the chromatographic peak for the analyte.

-

Extract the mass spectrum for the peak.

-

Verify the presence of the molecular ion pair at m/z 208/210 with a ~3:1 ratio.

-

Identify the key fragment ions as detailed in the table above to confirm the structure.

-

Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative Approach

While GC-MS is often preferred, LC-MS is a valuable alternative, particularly for analyzing reaction mixtures directly or when dealing with less volatile derivatives or impurities. Aldehydes are challenging to analyze by standard electrospray ionization (ESI) as they are neutral and lack easily ionizable sites. Therefore, chemical derivatization is often required to enhance ionization efficiency and sensitivity.[12][13][14]

Derivatization Strategy: Enhancing Ionization

The most common strategy involves reacting the aldehyde with a hydrazine-containing reagent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable hydrazone.[13][15] This derivative incorporates easily ionizable groups and increases the mass of the analyte, moving it out of the low-mass region often obscured by background noise.

General Protocol: Derivatization followed by LC-MS/MS

-

Derivatization:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile).

-

Add an acidic solution of the derivatizing agent (e.g., DNPH in acidified acetonitrile).

-

Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for a specified time. The reaction forms a brightly colored hydrazone.

-

-

LC Separation:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Analysis: The resulting hydrazone is readily protonated in the positive ion mode of ESI, forming a strong [M+H]⁺ ion. Tandem MS (MS/MS) can then be used to fragment this precursor ion for further structural confirmation.

-

Integrated Analytical Workflow

A robust analytical strategy incorporates both techniques as needed, from initial identification to quantitative analysis.

Caption: A comprehensive workflow for the MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to definitively characterize a complex organic molecule. The unmistakable 3:1 chlorine isotopic ratio in the molecular ion and key fragments provides an immediate and confident partial identification. This, combined with a logical interpretation of the fragmentation patterns directed by the aldehyde and trifluoromethyl groups using GC-EI-MS, allows for complete structural verification. While LC-MS presents an alternative route via chemical derivatization, GC-MS remains the more direct and informative method for this particular analyte. By following the protocols and interpretive logic outlined in this guide, researchers can achieve robust and reliable characterization of this important chemical intermediate.

References

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Isotope Abundance. Chemistry LibreTexts. [Link]

-

Mass Spectrum Of Chlorine. Chemistry Dictionary. [Link]

-

[Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. PubMed. [Link]

-

Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications. [Link]

-

Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. [Link]

-

Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... ResearchGate. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

GC-MS analysis data of a commercially available sample of benzaldehyde. ResearchGate. [Link]

-

Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health (NIH). [Link]

-

Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH). [Link]

-

Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... ResearchGate. [Link]

-

Predicted GC-MS Spectrum - Benzaldehyde GC-MS (Non-derivatized). Human Metabolome Database. [Link]

-

Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. ACS Publications. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

-

Benzaldehyde. Restek. [Link]

-

Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. [Link]

-

Derivatization methods for the LC–MS/MS analyses of aldehydes. ResearchGate. [Link]

-

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. PubChem. [Link]

-

Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed. PubMed. [Link]

-

(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-